[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine
Description
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(6-chloropyridin-2-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C11H15ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-8,13H2 |
InChI Key |
IDLJFAXPRDKCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopentylmagnesium bromide to form the intermediate [1-(6-chloropyridin-2-yl)cyclopentyl]methanol . This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield the final product .
Industrial Production Methods: In industrial settings, the production of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a neuroprotective agent .
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders .
- Evaluated for its efficacy in drug development .
Industry:
- Utilized in the synthesis of pharmaceutical intermediates .
- Applied in the development of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism , thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Substituent Type: Pyridine vs. The chlorine position on pyridine (2- vs. 3-) also alters electronic distribution and steric interactions . Chlorine Position: A 6-chloro-2-pyridinyl group (as in the target compound) may offer distinct electronic effects compared to 6-chloro-3-pyridinyl derivatives, influencing reactivity and binding affinity.
Cyclic Group Size: Cyclopentyl vs. Piperidine vs. Cyclopentyl: Piperidine-containing analogs ([7]) introduce a basic nitrogen, altering solubility and pharmacokinetic profiles.
Safety and Handling :
- While direct safety data for the target compound are unavailable, similar amines (e.g., [3]) highlight risks of skin/eye irritation and respiratory toxicity, necessitating precautions such as PPE and adequate ventilation .
Biological Activity
[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine is a compound with a unique molecular structure that suggests potential biological activity, particularly in medicinal chemistry. Its molecular formula is C_{12}H_{15}ClN_2, and it has a molecular weight of approximately 210.703 g/mol. This compound is primarily investigated for its roles in modulating various biological systems, with a focus on its pharmacological properties.
Chemical Structure and Synthesis
The compound features a cyclopentyl group linked to a methanamine moiety and a chloropyridine substituent. The synthesis typically involves multi-step organic reactions, allowing for the modification of functional groups to explore structure-activity relationships (SAR). This flexibility in synthesis can lead to derivatives that may exhibit improved pharmacological profiles.
Pharmacological Applications
1-(6-Chloropyridin-2-yl)cyclopentylmethanamine has been evaluated for its potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can interact with various microbial targets, potentially leading to antimicrobial effects.
- Receptor Modulation : Interaction studies indicate that this compound may bind to specific receptors, influencing their activity. For instance, compounds with similar frameworks have shown affinity for serotonin and dopamine receptors, which could be relevant for neuropharmacological applications.
Structure-Activity Relationships (SAR)
Research into SAR has highlighted how modifications in the chloropyridine and cyclopentyl groups can significantly alter biological activity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(6-Chloropyridin-3-yl)cyclopentylmethanamine | Structure | Different pyridine position may alter receptor specificity |
| 1-(pyridin-4-yl)cyclopentylmethanamine | Structure | Different substitution pattern may yield distinct pharmacological profiles |
| 1-(5-Bromopyridin-2-yl)cyclopentylmethanamine | Structure | Bromine substitution could influence reactivity patterns |
These variations demonstrate the importance of structural modifications in determining the biological activity of related compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activities of related compounds, providing insights into the potential mechanisms of action for [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine:
- In vitro Studies : Some derivatives have shown submicromolar activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, indicating potential as antimicrobial agents .
- Enzyme Inhibition : Research on similar structures has revealed that certain analogs can inhibit key enzymes involved in disease processes, which may suggest a pathway for therapeutic applications .
The mechanism of action for [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine likely involves:
- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Interaction with Biomolecules : It is hypothesized that the compound can interact with DNA or RNA structures, potentially influencing gene expression or cellular signaling pathways.
Q & A
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Rodent models (Sprague-Dawley rats) for oral bioavailability and plasma half-life measurements. LC-MS/MS quantifies parent compound and metabolites.
- Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Chronic toxicity assessments over 28 days at 10–100 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
